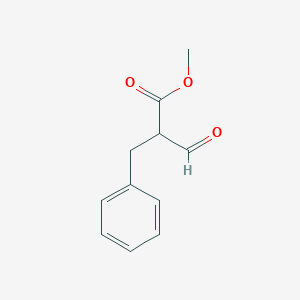
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is an organic compound with the molecular formula C11H11NO5. It is a derivative of benzoic acid and contains both an epoxide and a nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with an epoxide-containing reagent. One common method is the esterification of 4-nitrobenzoic acid with 2-methyloxirane-2-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of diols from the epoxide ring.
Reduction: Formation of 2-Methyloxiran-2-ylmethyl 4-aminobenzoate from the reduction of the nitro group.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. These interactions can modulate various biochemical pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxiran-2-ylmethyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzyl alcohol: Contains a nitro group but lacks the epoxide ring, resulting in different reactivity and applications.
2-Methyloxirane-2-methanol: Contains the epoxide ring but lacks the benzoate ester, leading to different chemical properties.
Uniqueness
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is unique due to the presence of both an epoxide and a nitro group, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical transformations makes it a valuable compound in multiple fields of study.
Propiedades
Fórmula molecular |
C11H11NO5 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
(2-methyloxiran-2-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3 |
Clave InChI |
PUBTVFBOTFDPTA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)

![2,8-dimethyl-5-phenylethynyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8646415.png)











